Dermaseptin-S8 -

Dermaseptin-S8

Catalog Number: EVT-245995
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dermaseptin-S8 is sourced from the skin secretions of the Phyllomedusa genus, particularly Phyllomedusa sauvagii. The secretion contains a variety of bioactive compounds, including antimicrobial peptides that serve as a defense mechanism against pathogens. The gene encoding dermaseptin-S8 has been sequenced and characterized, revealing its structure and functional domains.

Classification

Dermaseptin-S8 belongs to the class of antimicrobial peptides (AMPs). AMPs are typically small, cationic peptides that play crucial roles in innate immunity across various organisms. They are classified based on their structure and mechanism of action, with dermaseptins being recognized for their alpha-helical structure and ability to interact with lipid membranes.

Synthesis Analysis

Methods

The synthesis of dermaseptin-S8 can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides in a laboratory setting. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The synthesis begins with the attachment of the first amino acid to a resin.
    • Subsequent amino acids are added using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group is removed to allow for the next amino acid addition.
    • After assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid and other solvents.
  2. Purification:
    • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels (>95%).
  3. Characterization:
    • The molecular weight and purity of the synthesized peptide are confirmed using techniques such as mass spectrometry (MALDI-TOF).
Molecular Structure Analysis

Structure

Dermaseptin-S8 exhibits a characteristic alpha-helical conformation, which is crucial for its interaction with microbial membranes. The peptide consists of a sequence of 28 amino acids with specific hydrophobic and cationic regions that facilitate membrane disruption.

Data

  • Amino Acid Sequence: The sequence includes several positively charged residues that enhance its interaction with negatively charged microbial membranes.
  • Structural Analysis: Techniques such as circular dichroism spectroscopy can be employed to study the secondary structure in different environments, confirming its helical nature.
Chemical Reactions Analysis

Reactions

Dermaseptin-S8 primarily acts through membrane disruption. Upon contact with microbial cells, it interacts with lipid bilayers, leading to pore formation or complete membrane lysis.

Technical Details

  1. Membrane Interaction Studies:
    • Various assays can be conducted to assess the peptide's ability to permeabilize membranes.
    • Techniques such as fluorescence microscopy or flow cytometry can be utilized to visualize membrane integrity post-treatment.
  2. Mechanistic Studies:
    • Kinetic studies help elucidate how quickly dermaseptin-S8 affects bacterial cells, often showing rapid action within minutes.
Mechanism of Action

Process

The mechanism by which dermaseptin-S8 exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to the anionic phospholipids present in microbial membranes due to electrostatic interactions.
  2. Insertion: Dermaseptin-S8 inserts into the lipid bilayer, leading to membrane destabilization.
  3. Pore Formation: This insertion can result in pore formation, allowing leakage of cellular contents and ultimately leading to cell death.

Data

Experimental data indicate that dermaseptin-S8 has a minimal inhibitory concentration (MIC) in the low micromolar range against various bacteria and fungi, highlighting its effectiveness as an antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3,200 Da.
  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Charge: Dermaseptin-S8 is cationic at physiological pH due to its positively charged residues.
  • Hydrophobicity: Exhibits significant hydrophobic characteristics that facilitate membrane interaction.
Applications

Scientific Uses

Dermaseptin-S8 has several potential applications in various fields:

  1. Antimicrobial Agents: Its effectiveness against resistant strains of bacteria makes it a candidate for developing new antibiotics.
  2. Pharmaceutical Development: Research into formulations that incorporate dermaseptins for topical or systemic administration.
  3. Biotechnology: Utilization in biopreservation or as natural preservatives due to its antimicrobial properties.
  4. Research Tool: Used in studies investigating membrane dynamics and protein-lipid interactions.
Genomic and Evolutionary Context of Dermaseptin-S8

Phylogenetic Origins in Phyllomedusinae Frog Lineages

Dermaseptin-S8 belongs to a phylogenetically conserved group of host defense peptides originating from the skin secretions of neotropical tree frogs in the subfamily Phyllomedusinae (Hylidae). These peptides evolved as components of innate immune defenses in arboreal amphibians facing constant microbial challenges in humid environments [1] [5]. Genomic analyses confirm that Dermaseptin-S8 derives specifically from the Phyllomedusa genus, with its highest expression observed in P. sauvagii and closely related species [2] [6]. The Phyllomedusinae lineage diverged approximately 60 million years ago, allowing for the radiation of dermaseptin variants through gene duplication events. Dermaseptin-S8 shares a common ancestral precursor with other dermaseptins but exhibits genus-specific sequence variations that correlate with the phylogenetic diversification of these frogs in South and Central American ecosystems [5] [9].

Table 1: Distribution of Dermaseptin Orthologs Across Phyllomedusinae Genera

GenusSpeciesDermaseptin VariantTissue Expression
PhyllomedusaP. sauvagiiDermaseptin-S8Skin granular glands
PhyllomedusaP. bicolorDermaseptin-B2Skin granular glands
AgalychnisA. callidryasDermaseptin-C3Skin granular glands
PithecopusP. hypochondrialisDermaseptin-PHSkin granular glands

Biosynthetic Precursor Gene Architecture and Post-Translational Modifications

The biosynthesis of Dermaseptin-S8 follows a conserved pathway governed by a precursor gene architecture shared across the dermaseptin superfamily. The encoding gene comprises:

  • Signal Peptide Domain: A 22-amino acid hydrophobic N-terminal sequence (MLSLLAVIALVLAVSHVQAQA) directing endoplasmic reticulum translocation [4] [5].
  • Acidic Spacer Region: A 20-25 residue anionic domain rich in glutamic acid residues (EEE...), serving as a protective chaperone during intracellular processing [4] [7].
  • Enzymatic Processing Sites: Lys-Arg (KR) dibasic motifs flanking the mature peptide, cleaved by prohormone convertases during secretion [4] [5].
  • Mature Peptide Domain: The 34-amino acid functional sequence of Dermaseptin-S8 (ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ).
  • Amidation Signal: A C-terminal Gly-Gly-Gln (GGQ) motif facilitating peptide amidation via peptidylglycine α-amidating monooxygenase (PAM), enhancing cationic charge [4] [7].

Post-translational modifications are critical for Dermaseptin-S8 functionality. The final maturation involves: 1) Proteolytic cleavage at KR sites, 2) C-terminal α-amidation (-CONH₂), increasing net positive charge and membrane interaction capability, and 3) Disulfide bond formation in specific cysteine-containing variants (though S8 lacks cysteines) [4] [8]. These modifications occur within the Golgi apparatus and secretory vesicles before storage in dermal granular glands.

Table 2: Post-Translational Modifications of Dermaseptin Precursors

Modification TypeEnzymatic MachineryFunctional ConsequenceConservation in Dermaseptins
Signal peptide cleavageSignal peptidase complexReleases immature peptideUniversal in superfamily
Acidic spacer removalProhormone convertases (PC1/2)Liberates mature peptide domainUniversal in superfamily
C-terminal amidationPeptidylglycine α-amidating monooxygenaseIncreases cationicity and stability85% of dermaseptins
PyroglutaminationGlutaminyl cyclaseN-terminal stability enhancementRare (<10% of dermaseptins)

Comparative Analysis of Orthologous Dermaseptin Sequences Across Hylid Genera

Orthologs of Dermaseptin-S8 exhibit genus-specific adaptive variations while retaining core structural motifs:

  • Conserved Elements: All orthologs maintain 1) N-terminal tryptophan at position 3 (Trp³), 2) Central amphipathic helix-forming motif (AAKAAL/G), and 3) C-terminal amidation [1] [6]. Trp³ is 100% conserved across 57 dermaseptins and enables initial membrane insertion via aromatic stacking with lipid headgroups [1].
  • Variable Regions: Sequence divergence occurs primarily in residues 15-25, with up to 45% amino acid substitution between genera. Phyllomedusa variants (including S8) exhibit higher isoelectric points (pI 8.5-10.2) than Agalychnis orthologs (pI 7.8-8.3) due to increased lysine content [5] [6].
  • Structural Implications: Despite sequence variations, circular dichroism confirms all orthologs adopt α-helical conformations in membrane-mimetic environments (50% trifluoroethanol). Helicity ranges from 35-80%, with Dermaseptin-S8 exhibiting 65% helical content—higher than Dermaseptin-PH (35%) but lower than Dermaseptin-B2 (75%) [4] [6].
  • Functional Divergence: Orthologs show distinct antimicrobial spectra correlating with sequence variations. Dermaseptin-S8 displays enhanced Gram-negative specificity (MIC 2-8 μM against E. coli) compared to the broad-spectrum Dermaseptin-B2, attributable to its central hydrophobic core (residues 15-21: MALHAGK) optimizing interaction with outer membrane lipids [6] [7].

Evolutionary Divergence Patterns in Amphibian Host Defense Peptide Families

The dermaseptin superfamily exemplifies dynamic molecular evolution through three primary mechanisms:

  • Gene Duplication and Focal Hypermutation: The precursor gene underwent repeated duplication events, followed by accelerated mutation rates in the mature peptide coding region (exon 2). Analysis of non-synonymous (dN) vs. synonymous (dS) substitution rates reveals dN/dS ratios >1.0 in mature peptide domains, indicating positive selection pressure [5] [9]. This contrasts with the conserved signal peptide (dN/dS <0.3), constrained by its essential role in cellular trafficking [5].

  • Birth-and-Death Evolution: Approximately 40% of duplicated genes became nonfunctional pseudogenes through frameshifts or premature stop codons, while surviving paralogs diversified functionally. The Phyllomedusa genome contains 15-20 dermaseptin-like genes per haplotype, with only 6-8 expressed as functional peptides [5] [9].

  • Convergent Structural Evolution: Despite sequence divergence, all dermaseptins maintain amphipathic helicity through compensatory substitutions. Hydrophobic residues (Leu, Ile, Val) at nonpolar faces show positional flexibility, while cationic residues (Lys, Arg) remain fixed to preserve electrostatic interactions with microbial membranes [1] [6]. This "sequence drift within structural constraints" enables continuous adaptation to evolving pathogens without loss of membrane-targeting functionality.

Table 3: Selection Pressure Analysis in Dermaseptin Precursor Genes

Gene RegiondN/dS RatioConservation IndexEvolutionary Mechanism
Signal peptide (exon 1)0.15-0.2895%Purifying selection
Acidic spacer (exon 2)0.80-1.2065%Neutral evolution
Mature peptide (exon 2)1.8-3.530-45%Positive selection
3' Untranslated region0.95-1.05VariableGenetic drift

These evolutionary patterns contrast with other amphibian peptide families: 1) Magainins (Xenopus) show lower diversity (dN/dS ≈0.9), 2) Brevinins (Ranidae) exhibit gene family expansion without hypermutation, and 3) Temporins maintain extreme sequence conservation [9]. The dermaseptin superfamily thus represents a unique combinatorial library where sequence diversification balances innovation in pathogen recognition with preservation of membrane-disruptive mechanisms.

Properties

Product Name

Dermaseptin-S8

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